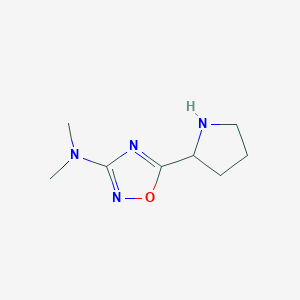

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)8-10-7(13-11-8)6-4-3-5-9-6/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXLEVPVBKFTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603211-86-4 | |

| Record name | N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

This classical method involves the reaction of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The reaction proceeds through heterocyclization to form the oxadiazole ring.

- Early work by Tiemann and Krüger demonstrated the reaction of amidoximes with acyl chlorides, yielding oxadiazoles, although often with mixtures of products.

- Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency.

- Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P activate carboxylic acids or esters to facilitate cyclization.

- Recent advances include one-pot syntheses using superbases like NaOH/DMSO at room temperature, allowing mild conditions and simpler purification, albeit with variable yields (11–90%) and longer reaction times (4–24 h).

- Activation of carboxylic acids with Vilsmeier reagents has also been reported, offering good to excellent yields (61–93%) and straightforward purification.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative route involves cycloaddition between nitrile oxides and nitriles to construct the oxadiazole ring.

- This method is challenged by the low reactivity of nitriles and side reactions such as dimerization of nitrile oxides.

- Catalysis by platinum(IV) complexes has been shown to facilitate this reaction under mild conditions, but issues with poor solubility, low yields, and expensive catalysts remain.

Recent Novel Synthetic Approaches

- Tandem reactions involving nitroalkenes, arenes, and nitriles in the presence of superacids (e.g., triflic acid) have been developed, yielding oxadiazoles rapidly (within 10 minutes) and in high yields (~90%), though requiring acid-resistant substrates.

- Reactions of gem-dibromomethylarenes with amidoximes provide another route to 3,5-disubstituted oxadiazoles with excellent yields (~90%), but longer reaction times and purification challenges limit scalability.

Specific Preparation Methods for N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

While direct literature on the synthesis of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is limited, the compound can be logically prepared by adapting the amidoxime-carboxylic acid cyclization method with appropriate substituted precursors:

Step 1: Synthesis of the amidoxime precursor

The amidoxime bearing the pyrrolidin-2-yl substituent can be prepared by reacting the corresponding nitrile with hydroxylamine.Step 2: Cyclization with N,N-dimethyl-substituted carboxylic acid derivatives

The amidoxime is then cyclized with an activated carboxylic acid derivative containing the N,N-dimethylamino group to form the 1,2,4-oxadiazole ring.Reaction conditions

Mild bases such as NaOH in DMSO or pyridine as a catalyst are typically used. Reaction temperatures range from room temperature to moderate heating (40–80 °C), with reaction times from several hours to overnight depending on reagents and catalyst.Purification

The product is purified by standard techniques such as column chromatography or recrystallization.

Data Table: Summary of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | Pyridine or TBAF catalyst, RT-80°C | 40–70 | Simple reagents | Mixture of products, harsh conditions |

| Amidoxime + Activated Esters | Amidoximes, methyl/ethyl esters | NaOH/DMSO, RT, 4–24 h | 11–90 | Mild conditions, one-pot | Long reaction time, substrate limitations |

| Amidoxime + Carboxylic Anhydrides | Amidoximes, anhydrides | Coupling reagents, RT to reflux | 50–85 | Good yields | Purification complexity |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst, mild conditions | 30–60 | Mild conditions | Expensive catalyst, low yields |

| Tandem Nitroalkene Reaction | Nitroalkenes, arenes, nitriles | TfOH, 10 min, RT | ~90 | Very high yield, fast reaction | Requires acid-resistant substrates |

| gem-Dibromomethylarenes + Amidoximes | gem-Dibromomethylarenes, amidoximes | Heat, long time | ~90 | High yield, accessible reagents | Long reaction, difficult purification |

Research Findings and Notes

- The amidoxime-carboxylic acid ester cyclization remains the most practical and widely used method for synthesizing substituted 1,2,4-oxadiazoles, including those with pyrrolidinyl and dimethylamino substituents.

- The choice of activating agent and catalyst critically influences yield and purity.

- Mild reaction conditions and one-pot procedures are preferred to avoid decomposition and simplify purification.

- Recent advances in superbase-mediated and Vilsmeier reagent-activated syntheses provide improved yields and operational simplicity.

- The presence of functional groups such as –OH or –NH2 in starting materials can limit the reaction scope and require careful selection of conditions.

- No direct synthesis protocol for N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine has been reported explicitly, but extrapolation from similar compounds suggests amidoxime cyclization methods are suitable.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halides, alkoxides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxadiazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine has shown potential in various pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- CNS Activity : The structural similarity to other compounds with central nervous system (CNS) effects indicates potential applications in treating neurological disorders.

- Anticancer Research : The oxadiazole moiety is known for its anticancer properties; thus, this compound may be explored for its efficacy against different cancer types.

Pharmacodynamics and Pharmacokinetics

Understanding the interaction of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine with biological systems is crucial for its therapeutic development. Studies focusing on its pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) are essential:

- Binding Affinity : Investigating how well this compound binds to target receptors can provide insights into its efficacy.

- Metabolism Studies : Understanding how this compound is metabolized can help predict its behavior in clinical settings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

N,N-Dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine (CAS: 1598686-94-2)

- Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.

- Impact : The piperidine ring increases steric bulk and basicity due to the additional methylene group. This may alter binding affinity in biological targets compared to the pyrrolidine analogue. Molecular weight: 196.25 g/mol vs. 182.23 g/mol for the target compound .

5-Cyclopropyl-1,2,4-oxadiazol-3-amine (CAS: 868696-42-8)

- Structural Difference : Substitutes pyrrolidine with a cyclopropyl group.

- Molecular weight: 125.13 g/mol, significantly lower than the target compound .

5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine Derivatives

- Structural Difference : Aromatic pyridine substituent instead of pyrrolidine.

- Impact : Enhances π-π stacking interactions in biological systems. For example, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives exhibit antimicrobial activity, suggesting pyridyl groups may improve target engagement .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine has the molecular formula C₉H₁₂N₄O and a molecular weight of approximately 182.22 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are known for their biological activity. The compound's unique arrangement allows for interactions with various biological targets, making it a candidate for further pharmacological studies .

Anticancer Properties

Preliminary studies indicate that N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine exhibits notable anticancer activities. Research on related oxadiazole derivatives has shown that compounds within this class can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). For instance, compounds with similar structures demonstrated IC₅₀ values in the micromolar range against various cancer cell lines .

| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |

These findings suggest that N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine may share similar mechanisms of action with other oxadiazole derivatives that target cancer cells selectively .

Synthesis Methods

The synthesis of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine typically involves multi-step organic reactions. Common methods include:

- Formation of the Oxadiazole Ring : This is generally achieved through cyclization reactions involving hydrazines and carboxylic acids.

- Pyrrolidine Substitution : The introduction of the pyrrolidine moiety often requires alkylation reactions using appropriate pyrrolidine derivatives.

These methods yield the target compound with varying efficiencies depending on the reaction conditions employed .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is crucial for evaluating its therapeutic potential. Interaction studies are essential to elucidate how this compound interacts with biological targets at the molecular level.

Potential areas for investigation include:

- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.

- Metabolic Stability : Evaluating how long the compound remains active in biological systems.

- Bioavailability : Understanding how effectively the compound is absorbed and utilized in living organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclization of precursors such as thiosemicarbazides or hydrazides. For example, 1,3,4-oxadiazole derivatives are typically prepared using POCl3 as a cyclizing agent under reflux (90°C for 3 hours) . Optimization involves adjusting stoichiometry, solvent (e.g., DMSO/water for recrystallization), and reaction time to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- 1H/13C NMR : Look for pyrrolidine ring protons (δ 1.5–3.5 ppm) and oxadiazole NH signals (δ 8.0–10.0 ppm).

- FTIR : Confirm oxadiazole C=N stretching (~1600 cm<sup>-1</sup>) and NH bending (~3300 cm<sup>-1</sup>).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 195.27 for related oxadiazoles) and fragmentation patterns validate the structure .

Q. How does the presence of the pyrrolidine moiety influence the compound’s physicochemical properties?

- The pyrrolidine ring enhances solubility in polar solvents and may improve bioavailability via hydrogen bonding. Its conformational flexibility can affect binding affinity in biological assays .

Advanced Research Questions

Q. What computational strategies (e.g., docking, QSAR) are suitable for predicting the compound’s bioactivity, and which software/tools are recommended?

- Use Autodock Vina or Schrödinger Suite for molecular docking to assess interactions with targets like enzymes or receptors. QSAR models require descriptors such as logP, polar surface area, and H-bond donors/acceptors derived from Gaussian 03 .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant assays)?

- Perform dose-response curves and orthogonal assays (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidant effects). Cross-validate results using structural analogs to identify SAR trends .

Q. What strategies mitigate impurities (e.g., hydrochloride salts) during synthesis, and how do they impact pharmacological profiling?

- Impurities like hydrochloride salts (common in amine derivatives) can be removed via neutralization (pH 8–9 with NH4OH) followed by recrystallization . Purity ≥95% (HPLC) is critical to avoid off-target effects in assays .

Q. How does stereochemistry at the pyrrolidine C-2 position affect the compound’s interaction with chiral targets?

- Enantioselective synthesis (e.g., chiral catalysts) and X-ray crystallography (using SHELXL ) can determine absolute configuration. Docking studies must account for stereospecific binding pockets .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.